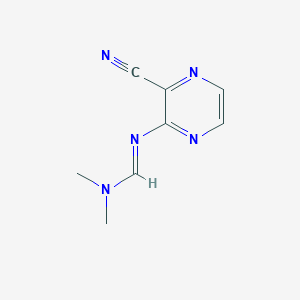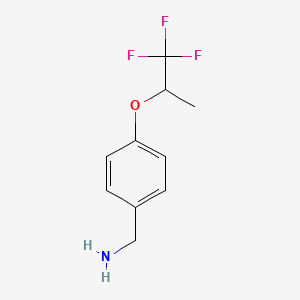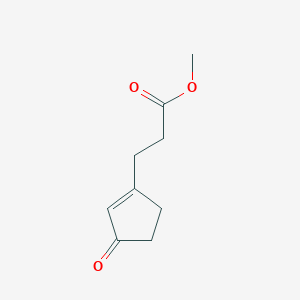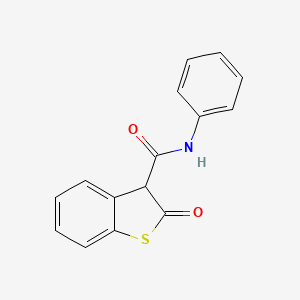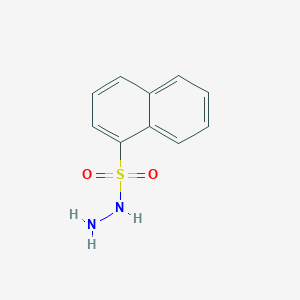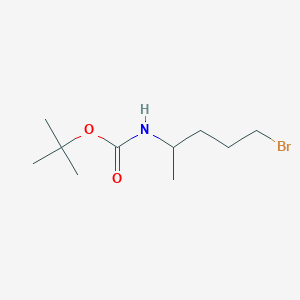
tert-butyl N-(5-bromopentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-bromopentan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a bromine atom and a tert-butyl group, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromopentan-2-yl)carbamate typically involves the reaction of 5-bromopentan-2-amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a carbamate linkage, where the amine group is protected by the tert-butyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include di-tert-butyl dicarbonate and a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(5-bromopentan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the tert-butyl group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield the corresponding azide.
Deprotection Reactions: The major product is the free amine, 5-bromopentan-2-amine.
Scientific Research Applications
Chemistry: tert-Butyl N-(5-bromopentan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic synthesis applications. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as an intermediate in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromopentan-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the tert-butyl group is removed, releasing the free amine, which can then participate in subsequent reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the bromine atom.
Benzyl carbamate: Uses a benzyl group instead of a tert-butyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Uses a fluorenylmethoxycarbonyl group as the protecting group.
Uniqueness: tert-Butyl N-(5-bromopentan-2-yl)carbamate is unique due to the presence of the bromine atom, which allows for additional functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H20BrNO2 |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
tert-butyl N-(5-bromopentan-2-yl)carbamate |
InChI |
InChI=1S/C10H20BrNO2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
SXRFLQCZSBFSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one](/img/structure/B8630536.png)
![2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid](/img/structure/B8630540.png)
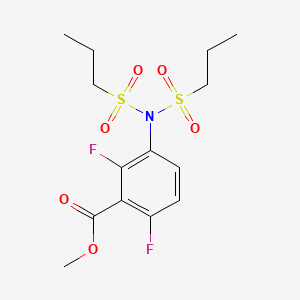
![N,N''-Di[1,1'-biphenyl]-2-ylguanidine](/img/structure/B8630548.png)
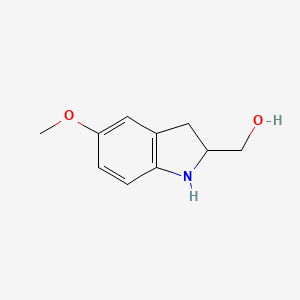
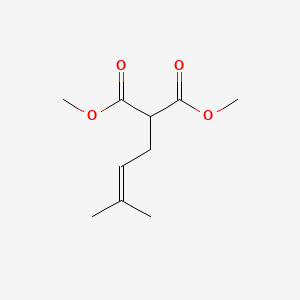

![Ethyl [5-(4-morpholinyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B8630582.png)
